molecular formula C10H12F2N2 B1466770 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine CAS No. 1483831-55-5

1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine

Cat. No.: B1466770
CAS No.: 1483831-55-5
M. Wt: 198.21 g/mol
InChI Key: BMXQLYWTNSBZBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine is 1S/C10H12F2N2.2ClH/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14;;/h1-3,10H,4-6,13H2;2*1H . This indicates that the compound has two fluorine atoms attached to the phenyl group, a methyl group attached to the phenyl group, and an azetidin-3-amine group.

The compound’s country of origin is UA .

Scientific Research Applications

Azetidine Chemistry and Applications

Azetidines, including azetidine-2-ones (β-lactams), are thermally stable, easy-to-handle four-membered azaheterocycles. Their reactivity with electrophiles and nucleophiles allows for the synthesis of a variety of functional groups and cyclic products. For instance, azetidines can be transformed into piperidines, pyrrolidines, and pyrroles, while their oxidation forms azetidin-3-ones. These transformations facilitate the synthesis of β-amino acids, amides, and heterocyclic compounds, underscoring their utility in creating pharmacologically active molecules. Azetidines are synthesized from acyclic precursors, and their reactions with 1,3-dielectrophiles or via cycloadditions are key methods in their preparation. Significantly, β-lactams, a subclass of azetidines, have found applications beyond their well-known role as antibacterials, including as cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents. A notable example is ezetimibe, a clinically used cholesterol absorption inhibitor, showcasing the therapeutic relevance of these compounds (Singh, D’hooghe, & Kimpe, 2008).

Antidepressant and Nootropic Agents

Azetidine derivatives have also been investigated for their potential as central nervous system (CNS) active agents. Specifically, certain azetidinones synthesized through novel methods involving Schiff’s bases have shown promising antidepressant and nootropic activities. This suggests the 2-azetidinone skeleton's capacity as a scaffold for developing potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial Agents

Further expanding their applicability, azetidine-2-one derivatives have been synthesized and shown to possess antimicrobial activity. These compounds, through efficient synthetic pathways, have been screened for activity against various microbial strains, highlighting their potential as novel antimicrobial agents (Ansari & Lal, 2009). This demonstrates the versatility of azetidine derivatives in contributing to the development of new treatments for infectious diseases.

Anti-Inflammatory Activity

Azetidine derivatives have also been explored for their anti-inflammatory effects. Through synthetic pathways leading to novel compounds, significant anti-inflammatory activities have been observed, comparing favorably with established drugs like indomethacin. This research opens new avenues for the development of anti-inflammatory medications, further emphasizing the therapeutic potential of azetidine-based compounds (Sharma, Maheshwari, & Bindal, 2013).

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXQLYWTNSBZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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